molecular formula C10H13NO2 B2960764 4-Propoxybenzamide CAS No. 350988-71-5

4-Propoxybenzamide

Cat. No.: B2960764
CAS No.: 350988-71-5
M. Wt: 179.219
InChI Key: NEVCFCWHYUQWOH-UHFFFAOYSA-N
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Description

4-Propoxybenzamide is an organic compound with the molecular formula C10H13NO2 It is characterized by a benzamide core structure with a propoxy group attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amino group is replaced by the propoxy group, forming 4-propoxybenzoic acid. This intermediate is then converted to this compound through an amidation reaction using ammonia or an amine source under appropriate conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The propoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: 4-Propoxybenzoic acid.

    Reduction: 4-Propoxyaniline.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-Propoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-propoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propoxy group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

    4-Methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.

    4-Ethoxybenzamide: Contains an ethoxy group in place of the propoxy group.

    4-Butoxybenzamide: Features a butoxy group instead of the propoxy group.

Uniqueness: 4-Propoxybenzamide is unique due to the specific length and properties of the propoxy group, which can influence its reactivity and interactions compared to its analogs. The propoxy group provides a balance between hydrophobicity and steric effects, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVCFCWHYUQWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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